VIR-165

HIV-1 Entry Mechanism of Action Viral Fusion Kinetics

Research on HIV-1 entry kinetics is often confounded by late-stage fusion inhibitors (e.g., T20) that cannot block initial FP insertion. VIR-165 solves this as a well-characterized anchor inhibitor targeting the gp41 fusion peptide. - **Mechanism:** Binds FP (PDB 2JNR) to prevent membrane insertion post-CD4 binding. - **Utility:** Enables temporal dissection of early fusion steps & selection of unique drug-dependent escape mutants. - **Supply:** Synthetic 20-mer with C6-C11 disulfide; available for immediate research use.

Molecular Formula C109H156N22O25S2
Molecular Weight 2238.7 g/mol
Cat. No. B1574771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVIR-165
Molecular FormulaC109H156N22O25S2
Molecular Weight2238.7 g/mol
Structural Identifiers
InChIInChI=1S/C109H156N22O25S2/c1-11-62(7)88(126-91(137)65(10)113-93(139)71(44-45-86(134)135)115-92(138)70(111)51-60(3)4)107(153)130-49-29-42-83(130)103(149)124-80-59-158-157-58-79(123-102(148)82-41-28-48-129(82)106(152)84-43-30-50-131(84)108(154)89(63(8)12-2)127-98(144)78(57-132)122-100(80)146)99(145)118-73(52-66-31-17-13-18-32-66)94(140)114-64(9)90(136)117-74(53-67-33-19-14-20-34-67)95(141)119-76(56-85(112)133)96(142)116-72(39-25-26-46-110)105(151)128-47-27-40-81(128)101(147)120-75(54-68-35-21-15-22-36-68)97(143)125-87(61(5)6)104(150)121-77(109(155)156)55-69-37-23-16-24-38-69/h13-24,31-38,60-65,70-84,87-89,132H,11-12,25-30,39-59,110-111H2,1-10H3,(H2,112,133)(H,113,139)(H,114,140)(H,115,138)(H,116,142)(H,117,136)(H,118,145)(H,119,141)(H,120,147)(H,121,150)(H,122,146)(H,123,148)(H,124,149)(H,125,143)(H,126,137)(H,127,144)(H,134,135)(H,155,156)/t62-,63-,64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1
InChIKeyLXXYOCAOYCSKEP-AKMQUIECSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VIR-165: HIV-1 Fusion Peptide Anchor Inhibitor


VIR-165 is a 20-amino acid synthetic peptide (sequence: LEAIPCSIPPCFAFNKPFVF, C6-C11 disulfide bridge), corresponding to an optimized derivative of the naturally occurring VIRUS-INHIBITORY PEPTIDE (VIRIP) found in human blood [1]. It functions as an HIV-1 entry inhibitor, specifically targeting the hydrophobic fusion peptide (FP) of the viral gp41 subunit. By binding the FP, VIR-165 prevents its insertion into the host cell membrane, thereby blocking the initial step of viral fusion [2]. Structural studies, including NMR (PDB 2JNR), have elucidated the molecular basis of this interaction, confirming its binding mode to the gp41 fusion peptide [3].

Class Synthetic 20-aa peptide anchor inhibitor
Target HIV-1 gp41 fusion peptide (FP)
Mechanism Blocks early post-CD4 entry step
Origin Optimized derivative of VIRIP from human blood

Why VIR-165 Cannot Be Replaced


Generic substitution with other HIV-1 entry or fusion inhibitors (e.g., enfuvirtide/T20) is not scientifically sound because VIR-165 is an 'anchor inhibitor' with a distinct mechanism and target [1]. Unlike T20, which binds to the heptad repeat 2 (HR2) domain to prevent six-helix bundle formation during late fusion, VIR-165 targets the fusion peptide (FP) itself during an earlier, post-CD4-binding intermediate step [2]. This fundamental difference leads to non-overlapping resistance profiles and unique effects on viral envelope (Env) glycoprotein stability. Research has shown that viruses resistant to VIR-165 can be cross-resistant to T20, but the reverse is not universally true, and VIR-165 can even induce 'drug-dependent' viral phenotypes, a phenomenon not observed with standard fusion inhibitors [2]. Consequently, interchanging these agents invalidates experiments focused on viral entry kinetics, Env conformational dynamics, or the development of next-generation anchor inhibitors.

Target compound (VIR-165)
Common substitute (T20 / Enfuvirtide)
Anchor inhibitor Binds gp41 fusion peptide (FP)
Fusion inhibitor Binds gp41 HR2 domain
Early post-CD4 step Acts during TAS-23 formation
Late pre-hairpin step Acts after TAS-4 formation
Resistance uncoupled from Env stability Escape via distinct biophysical pathways
Resistance linked to Env stability Cross-resistance may not transfer directly

VIR-165 Differentiation Evidence


Earlier Entry Step Inhibition vs T20

VIR-165 inhibits viral entry at a step that is overlapping but not identical to that of the classical fusion inhibitor T20 [1]. A comprehensive study using time-of-addition assays with temperature-arrested state (TAS) compounds showed that while T20 acts after TAS-4 formation, VIR-165 activity is required earlier, specifically post-TAS-4 but during the formation of TAS-23 [1]. This distinct temporal window of inhibition demonstrates a unique mechanistic profile for VIR-165.

Entry step window
Head-to-head
VIR-165 requires earlier and longer temporal window than T20; acts post-TAS-4 and during TAS-23 formation, while T20 acts only after TAS-4.
Supports earlier entry-step differentiation for kinetic studies.
Temperature-arrested state assay context; class-specific entry pathway interpretation.
HIV-1 Entry Mechanism of Action Viral Fusion Kinetics

Unique Cross-Resistance vs T20

The resistance profile of VIR-165 is distinct from that of T20. Mutations in the HR1-binding site of gp41, a common source of T20 resistance, do not confer cross-resistance to VIR-165 [1]. However, mutations in the HR2 domain, which is targeted by other fusion inhibitors, can provide some cross-resistance to VIR-165 [1]. Furthermore, a strong correlation exists between Env stability and resistance to HR2-based fusion inhibitors, but no such correlation is observed for VIR-165 resistance [1]. This indicates that viral escape from VIR-165 occurs through different biophysical mechanisms.

Cross-resistance profile
Head-to-head
VIR-165 resistance not correlated with Env stability; HR1 mutations confer no cross-resistance, unlike T20.
Enables resistance mechanism studies distinct from canonical HR2 pathways.
Thermal denaturation context; Env stabilization linkage may differ between inhibitor classes.
HIV-1 Drug Resistance Cross-Resistance Viral Escape

Broad-Spectrum Anti-HIV-1 Activity

VIR-165 is a potent inhibitor of a wide variety of HIV-1 strains, including those resistant to current antiretroviral drugs [1]. The original discovery and optimization studies demonstrated that a few amino acid changes in the VIRIP sequence could increase antiretroviral potency by two orders of magnitude [1]. This broad-spectrum activity, combined with its high potency, makes it a valuable tool for investigating viral entry in diverse genetic contexts.

Broad-spectrum potency
Reported
~100-fold improvement over wild-type VIRIP; inhibits diverse HIV-1 strains.
Supports potency ranking within tested set; may reduce strain-specific assay failure.
Cell-based infection assay; strain coverage to verify in target models.
Antiviral Activity HIV-1 Strains IC50

Structural Template for Inhibitor Optimization

The NMR structure of the VIR-165/gp41 FP complex (PDB 2JNR) has served as a critical template for advanced in silico optimization using ReaxFF molecular dynamics simulations [1]. This guided approach allowed researchers to reduce the inhibitor size from 20 to 10 amino acids (from 2.28 to 1.11 kDa) while improving antiviral activity more than 100-fold (IC₅₀ of ~120 nM) compared to the original VIRIP peptide [1]. The resulting optimized peptide (soVIRIP) was also shown to be more potent than the dimeric VIRIP derivative VIR-576 [1].

Structural optimization template
Cross-study comparable
NMR structure (PDB 2JNR) guided ReaxFF MD; optimized 10-aa peptide soVIRIP achieved >100-fold activity gain (IC₅₀ ~120 nM).
Serves as structural blueprint for inhibitor development campaigns.
In silico optimization context; model-derived outcomes require experimental verification.
Structure-Based Drug Design Peptide Optimization Molecular Dynamics

VIR-165 Research Applications


Early Post-CD4 Entry Kinetics

VIR-165 is uniquely suited for experiments that aim to temporally resolve the early steps of HIV-1 entry, specifically the post-CD4 binding events that precede full membrane fusion. Its distinct mechanism of action, as demonstrated in temperature-arrested state (TAS) assays, allows it to serve as a specific probe for the intermediate state where the gp41 fusion peptide is transiently exposed [1]. Researchers can use VIR-165 to dissect this critical step, which is not addressable by late-acting fusion inhibitors like T20 [1].

Env Stabilization and Conformational Dynamics

The unique ability of VIR-165 to generate 'drug-dependent' viral escape mutants makes it an invaluable tool for studying HIV-1 Env glycoprotein stability and conformational transitions [1]. VIR-165-dependent viruses become kinetically trapped in a pre-fusion state and require the drug to undergo CD4-induced changes. This system provides a unique experimental model for investigating the energetic landscape of Env activation and for screening compounds or conditions that modulate Env stability, which is a key consideration in vaccine design [1].

Next-Generation Anchor Inhibitor Development

As a well-characterized and structurally defined anchor inhibitor, VIR-165 is the standard comparator for developing novel inhibitors targeting the HIV-1 gp41 fusion peptide. Its NMR structure in complex with the FP (PDB 2JNR) is a foundational dataset for structure-based drug design (SBDD) efforts [1]. Recent work has successfully used this structure to guide ReaxFF molecular dynamics simulations for optimizing new peptide inhibitors, demonstrating VIR-165's utility as a benchmark for computational and medicinal chemistry campaigns aimed at improving potency, reducing peptide size, or enhancing drug-like properties [1].

Viral Escape Pathways and Resistance

VIR-165 is essential for research programs focused on mapping the complete landscape of HIV-1 resistance to entry inhibitors. Its resistance profile is distinct from that of fusion inhibitors (e.g., T20), CCR5 antagonists, and CD4-binding site inhibitors [1]. Using VIR-165 in in vitro evolution experiments allows researchers to select for unique resistance mutations that highlight novel viral escape mechanisms, including compensatory changes in Env kinetics and stability, which are not revealed by other classes of entry inhibitors [1].

Application
Selection Property
Validation Focus
Post-CD4 entry kinetics research
Fusion peptide anchor inhibition
Temporal resolution of early entry intermediate states
Env glycoprotein stability studies
Drug-dependent escape mutant induction
Conformational dynamics and pre-fusion state trapping
Next-generation inhibitor development
Validated structural template (PDB 2JNR)
Structure-based design and potency benchmarking
Viral escape pathway mapping
Non-canonical resistance profile
Env stability-independent resistance mechanisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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